2-Methyl-3-propylpyrazine

Description

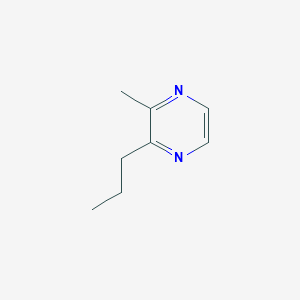

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-propylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWKNALRUSOTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051758 |

Source

|

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 190.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15986-80-8 |

Source

|

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-3-propylpyrazine chemical properties and structure

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Methyl-3-propylpyrazine (CAS No. 15986-80-8), a heterocyclic aromatic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. Valued for its distinct nutty, earthy, and roasted sensory profile, this pyrazine derivative is a key component in the formulation of a wide array of consumer products. This document details the molecule's fundamental chemical and physical properties, molecular structure, a validated synthesis protocol, robust analytical methodologies for its identification and quantification, and its principal industrial applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced research and product development.

Introduction and Nomenclature

This compound is a substituted pyrazine, a class of compounds known for their potent aromatic properties.[1] The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in many naturally occurring flavor and aroma compounds, often formed during thermal processing of food through Maillard reactions.[1] This specific derivative, with methyl and propyl substitutions at the C2 and C3 positions, respectively, is utilized as a flavor and fragrance agent.[2] Its unique organoleptic profile makes it a valuable tool for creating complex and appealing sensory experiences in foods, beverages, and fragrances.

-

IUPAC Name: this compound[3]

-

CAS Number: 15986-80-8[4]

-

Synonyms: 3-Propyl-2-methylpyrazine, 2-Propyl-3-methylpyrazine, Pyrazine, 2-methyl-3-propyl-[3][4]

Molecular Structure and Identification

The structural identity of this compound is defined by its core pyrazine ring and the specific arrangement of its alkyl substituents. This structure is unambiguously confirmed through various spectroscopic and chemical identification methods.

-

Molecular Formula: C₈H₁₂N₂[4]

-

Molecular Weight: 136.19 g/mol [3]

-

Canonical SMILES: CCCC1=NC=CN=C1C[3]

-

InChI Key: XAWKNALRUSOTOY-UHFFFAOYSA-N[3]

The presence of the pyrazine core and the specific alkyl groups can be confirmed using Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in GC-MS analysis, characteristic fragment ions are observed, with top peaks frequently appearing at m/z 108 and 121.[3]

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of this compound dictate its handling, application, and performance in various matrices.

Organoleptic Profile: This compound is characterized by a potent nutty and earthy aroma and flavor profile.[2] This makes it particularly suitable for applications requiring roasted, savory, or nutty notes.

Physicochemical Data:

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 189.0 - 190.0 °C (at 760 mm Hg) | [3] |

| Density | 0.978 - 0.984 g/cm³ (at 25 °C) | [2] |

| Refractive Index | 1.495 - 1.501 (at 20 °C) | [2] |

| Flash Point | 68.89 °C (156.0 °F) | [2] |

| logP (Octanol/Water) | 1.57 - 1.738 | [3][5] |

| Water Solubility | 29.2 g/L (Predicted) |[6] |

Synthesis Protocol: Condensation Pathway

The synthesis of unsymmetrically substituted pyrazines is most reliably achieved through the condensation of an α-dicarbonyl compound with a 1,2-diamine. This method offers high regioselectivity and yield. For this compound, the logical and industrially scalable approach involves the reaction of 2,3-pentanedione with 1,2-diaminopropane.

Causality of Experimental Design: The choice of reactants is dictated by the target structure: 1,2-diaminopropane provides the pyrazine backbone with a methyl group at the C2 position, while 2,3-pentanedione provides the remaining carbons, including the propyl group precursor at the C3 position. The reaction is typically performed under mild acidic or neutral conditions to facilitate the initial condensation and subsequent cyclization/oxidation to the aromatic pyrazine ring. Ethanol is an effective solvent as it readily dissolves the reactants and facilitates moderate heating.

Diagram: Synthesis Workflow

Caption: Synthesis of this compound via condensation.

Step-by-Step Synthesis Protocol:

-

Reactor Setup: Equip a 1 L round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

-

Charging Reactants: To the flask, add 2,3-pentanedione (1.0 mol, 100.1 g). Dissolve it in 500 mL of absolute ethanol with stirring.

-

Addition of Diamine: Slowly add 1,2-diaminopropane (1.0 mol, 74.13 g) to the stirred solution over 30 minutes.[7] The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Condensation and Cyclization: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. The initial product is a dihydropyrazine intermediate.

-

Oxidation: Cool the reaction mixture to room temperature. To oxidize the dihydropyrazine to the aromatic pyrazine, gently bubble a stream of air through the solution for 8-12 hours. Alternatively, for a faster, more controlled oxidation, add activated manganese dioxide (MnO₂, 2.5 mol, 217 g) portion-wise and stir at room temperature for 4 hours.

-

Initial Workup: If air oxidation was used, proceed to step 7. If MnO₂ was used, filter the reaction mixture through a pad of celite to remove the solid oxidant. Wash the celite pad with 100 mL of ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Extraction: Resuspend the resulting crude oil in 200 mL of deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with 150 mL portions of ethyl acetate.

-

Drying and Final Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the final product with >98% purity.

Analytical Methodologies: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound in various matrices, owing to its volatility and the method's high sensitivity and specificity.

Self-Validating Protocol Rationale: This protocol is designed to be self-validating through the use of an internal standard for quantification and the comparison of both retention index and mass spectrum against a certified reference standard. The choice of a non-polar column (DB-5 type) is based on the moderate polarity of the analyte. The temperature program is optimized to ensure good separation from other volatile and semi-volatile compounds.

Diagram: Analytical Workflow

Caption: GC-MS workflow for pyrazine identification and quantification.

Detailed GC-MS Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution (1000 ppm) of a certified this compound reference standard in methanol.

-

Prepare a stock solution (1000 ppm) of an internal standard (e.g., 2,6-dimethylpyrazine) in methanol.

-

Create a multi-point calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the reference standard in dichloromethane, with each level containing a fixed concentration (e.g., 2 ppm) of the internal standard.

-

Prepare the unknown sample by diluting a known weight/volume in dichloromethane and adding the internal standard to the same fixed concentration.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 or equivalent.

-

Mass Spectrometer: Agilent 5977 MSD or equivalent.

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet: Splitless mode, 250°C, 1 µL injection volume.

-

Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

MS Transfer Line: 280°C.

-

MS Source: 230°C (Electron Ionization).

-

MS Quadrupole: 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: 35 - 350 m/z.

-

-

Data Analysis:

-

Identification: Confirm the identity of this compound by matching its retention time and its mass spectrum against the certified reference standard. The Kovats retention index on a standard non-polar column is approximately 1065-1074.[3][5]

-

Quantification: Calculate the concentration of the analyte in the unknown sample by using the response factor derived from the internal standard calibration curve.

-

Applications and Industrial Relevance

The primary value of this compound lies in its potent sensory characteristics, making it a crucial ingredient in the flavor and fragrance industries.

-

Food and Beverage: It is used to impart or enhance nutty, roasted, and savory flavors.[2] Its profile is ideal for applications in baked goods, savory snacks, processed meats, sauces, and coffee or chocolate-flavored products.[8][9]

-

Fragrance: In perfumery, it adds warm, nutty, and roasted notes that can provide depth and complexity to fragrance formulations.[2][8]

-

Pheromone Research: Pyrazine derivatives are known to act as chemical signaling molecules (pheromones) in insects, a field of ongoing research.[9]

Diagram: Property-Application Link

Caption: Relationship between chemical properties and applications.

Safety and Handling

According to available safety data, this compound is classified as an irritant.[2] Standard laboratory and industrial hygiene practices should be followed.

-

GHS Classification: May cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and work in a well-ventilated area.[2]

-

Handling: Avoid contact with skin and eyes. Keep out of reach of children.[2]

For many flavor ingredients where extensive toxicological data is not available for the specific molecule, a "Threshold of Toxicological Concern" (TTC) approach is often used for risk assessment, leveraging data from structurally similar compounds.[1][10]

Conclusion

This compound is a well-characterized and synthetically accessible molecule with significant utility as a flavor and fragrance ingredient. Its distinct nutty and roasted profile provides formulators with a powerful tool for creating authentic and desirable sensory experiences. The methodologies for its synthesis via diamine-dicarbonyl condensation and its analysis by GC-MS are robust, scalable, and reliable, ensuring high purity and accurate quantification. Adherence to standard safety protocols ensures its safe handling and application in research and industrial settings.

References

- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 6. US3890320A - Novel process for producing 2-acyl-3-alkyl pyrazines - Google Patents [patents.google.com]

- 7. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-3-propylpyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-3-propylpyrazine, a heterocyclic aromatic compound with significant applications in the flavor and fragrance industry and emerging interest in pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analysis, and potential biological activities.

Core Compound Information

| Property | Value | Source |

| CAS Number | 15986-80-8 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Propyl-2-methylpyrazine, 2-Methyl-3-n-propylpyrazine | [1] |

| Appearance | Colorless to slightly yellow liquid | Synerzine |

| Odor Profile | Nutty, earthy, green | [2] |

Synthesis and Mechanistic Insights

The synthesis of alkylpyrazines like this compound can be approached through several routes, with the Maillard reaction being a common natural formation pathway. For laboratory and industrial synthesis, chemical methods offer greater control and yield.

Natural Formation: The Maillard Reaction

This compound is a known product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[3] This reaction is responsible for the characteristic flavors and aromas of many cooked foods. The formation of alkylpyrazines in this process generally involves the condensation of α-aminocarbonyl intermediates.[4]

Conceptual Maillard Reaction Pathway for Alkylpyrazine Formation

Caption: General pathway of alkylpyrazine formation via the Maillard reaction.

Laboratory Synthesis: A General Protocol

A common synthetic strategy for asymmetrically substituted pyrazines involves the condensation of an α-dicarbonyl compound with an α-diamine. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Preparation of Reagents:

-

α-Diketone: Butane-2,3-dione.

-

α-Diamine: Propane-1,2-diamine.

-

Solvent: A suitable solvent such as ethanol or methanol.

-

Oxidizing Agent: An oxidizing agent like air, or a milder chemical oxidant may be required to aromatize the intermediate dihydropyrazine.

-

-

Reaction:

-

In a round-bottom flask, dissolve the α-diamine in the chosen solvent.

-

Slowly add the α-diketone to the solution at room temperature with stirring. The reaction is often exothermic.

-

After the initial reaction subsides, the mixture may be gently heated under reflux for several hours to drive the condensation and cyclization.

-

-

Aromatization:

-

The resulting dihydropyrazine intermediate is then oxidized to the pyrazine. This can sometimes be achieved by bubbling air through the reaction mixture or by the addition of a suitable oxidizing agent.

-

-

Work-up and Purification:

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated.

-

The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

-

Proposed Synthetic Workflow

Caption: A generalized workflow for the laboratory synthesis of this compound.

Analytical Methodologies

The characterization and quantification of this compound, particularly in complex matrices such as food and biological samples, are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines due to its high resolution and sensitivity.[5]

A General GC-MS Protocol for Analysis in a Food Matrix:

-

Sample Preparation (Solid Phase Microextraction - SPME):

-

Homogenize the food sample.

-

Place a known amount of the homogenized sample into a headspace vial.

-

Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled temperature and time to extract the volatile compounds.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Injector: Desorb the SPME fiber in the heated GC inlet.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used.[6]

-

Oven Program: A temperature gradient is employed to separate the analytes. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the compound using a calibration curve prepared with the standard.

-

Applications and Biological Significance

While this compound is primarily used as a flavor and fragrance agent, the broader class of alkylpyrazines has demonstrated a range of biological activities that are of interest to drug development professionals.

Flavor and Fragrance Industry

This compound imparts nutty, earthy, and roasted notes to a variety of food products, including baked goods, coffee, and savory snacks.[2] Its potent aroma makes it a valuable component in the creation of complex flavor profiles.

Potential Pharmacological Activities of Alkylpyrazines

Research into various alkyl- and arylpyrazines has revealed several pharmacological effects, suggesting that this compound could be a candidate for further investigation.[7]

-

Antimicrobial Activity: Pyrazines are known for their broad-spectrum antimicrobial activity.[8] Some pyrazine derivatives have been shown to inhibit the growth of various bacteria and fungi.

-

Anti-inflammatory Effects: Certain pyrazine compounds have demonstrated anti-inflammatory properties.[9]

-

Cardiovascular Effects: Studies on tetramethylpyrazine have shown effects on vascular smooth muscles and platelet aggregation, suggesting potential applications in cardiovascular disease.[7][9]

-

Neuroprotective Effects: Some pyrazine derivatives, such as tetramethylpyrazine (ligustrazine), have been investigated for their neuroprotective effects.[10]

Given these findings for related compounds, this compound warrants further investigation to elucidate its specific biological activity profile.

Safety and Toxicology

Based on available data for related compounds, this compound is classified as an irritant to the eyes, respiratory system, and skin.[2] The GHS classification indicates it may cause skin and serious eye irritation, as well as respiratory irritation.[1] As with any chemical, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[2] Comprehensive toxicological data for this compound is limited, and further studies are needed for a complete risk assessment.

References

- 1. This compound | C8H12N2 | CID 85224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-3-propyl pyrazine, 15986-80-8 [thegoodscentscompany.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. [Physiological and pharmacological activities of simple alkyl- and arylpyrazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

The Flavor Profile of 2-Methyl-3-propylpyrazine: A Technical Guide

Abstract

2-Methyl-3-propylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family, a class of substances renowned for their significant contributions to the flavor and aroma of a vast array of cooked and processed foods. This technical guide provides an in-depth exploration of the distinct flavor profile of this compound, its chemical properties, natural occurrence, and the analytical methodologies essential for its characterization. Primarily valued for its characteristic nutty and roasted notes, this compound serves as a key flavor ingredient. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing its sensory attributes, formation pathways via the Maillard reaction, and a field-proven protocol for its analysis using Gas Chromatography-Olfactometry (GC-O).

Introduction: The Significance of Pyrazines in Flavor Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the science of flavor.[1] They are largely responsible for the desirable roasted, toasted, nutty, and cocoa-like aromas generated during the thermal processing of food.[2][3] These powerful aroma compounds are formed primarily through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[4] The specific type of pyrazine formed, and thus the resulting flavor note, is dependent on the precursor amino acids and sugars, as well as reaction conditions like temperature and pH.[4]

Among the myriad of pyrazines, this compound (CAS No. 15986-80-8) has been identified as a significant contributor to the flavor profiles of various food products. Its unique sensory characteristics make it a valuable tool for flavorists and a subject of interest for food scientists aiming to understand and replicate the complex aromas of cooked foods.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application and analysis.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂N₂ | [5] |

| Molecular Weight | 136.19 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 189-190 °C at 760 mmHg | [6] |

| Flash Point | 68.89 °C (156.00 °F) | [8] |

| LogP | 1.57 | [6] |

| CAS Number | 15986-80-8 | [5] |

The Flavor Profile: A Sensory Deep Dive

The organoleptic properties of this compound are its most defining feature. It is characterized by a potent and distinct aroma and flavor profile.

-

Odor Description : The primary aroma is consistently described as nutty .[8] At a concentration of 0.10% in dipropylene glycol, it presents a clear nutty character.[8]

-

Taste Description : The taste profile is more complex, described as earthy, green, and nutty .[8] This combination of notes provides a robust, roasted flavor impression.

The sensory perception of pyrazines is highly dependent on their concentration. While no specific odor or taste threshold data for this compound was found in the provided search results, it is known that alkylpyrazines can have extremely low detection thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making them impactful even at trace levels.[9] The intensity and quality of the perceived flavor can change significantly with concentration.[10]

Natural Occurrence and Formation

This compound is not typically found in raw ingredients but is a product of thermal processing.

The Maillard Reaction

The primary formation route for this and other pyrazines is the Maillard reaction.[2][3] This reaction is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar.[3] A cascade of subsequent reactions, including Strecker degradation, leads to the formation of α-aminoketones, which then condense to form dihydropyrazines. Subsequent oxidation yields the stable and highly aromatic pyrazine ring. The specific alkyl substitution, such as the methyl and propyl groups on this compound, is determined by the side chains of the precursor amino acids and the structure of the sugar involved.

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

This compound has been reported in Perilla frutescens and is a component of the flavor of various cooked foods, including baked goods and roasted products.[6][11]

Analytical Methodologies for Characterization

Due to the complexity of food matrices and the often trace concentrations of potent aroma compounds, specialized analytical techniques are required for their characterization. Gas Chromatography-Olfactometry (GC-O) is a paramount technique in flavor analysis because it directly links instrumental data with human sensory perception.[12][13]

Why Gas Chromatography-Olfactometry (GC-O)?

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile compounds. However, it provides no information about the odor activity of the detected compounds.[14] Many compounds may be present in high concentrations but have little to no odor, while others, present at trace levels below the MS detector's limit, may have a profound impact on the overall aroma. GC-O addresses this by splitting the column effluent between a chemical detector (like MS) and a sniffing port where a trained analyst can detect and describe odors in real-time as they elute from the column.[10][15] This allows for the precise identification of odor-active compounds, like this compound, within a complex mixture.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Field-Proven Protocol: HS-SPME-GC-O/MS Analysis

This protocol describes a robust method for analyzing pyrazines in a solid food matrix, such as roasted peanuts, where this compound is expected to be present.

Objective: To identify and characterize the odor-active compounds, including this compound, contributing to the aroma of a food product.

1. Sample Preparation: a. Homogenize 5.0 g of the food sample (e.g., roasted peanuts) into a fine powder. b. Transfer the powder into a 20 mL headspace vial. c. Add an internal standard solution (e.g., 2,4,6-trimethylpyridine in methanol) for semi-quantification. d. Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Rationale: SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile compounds from the headspace above a sample, minimizing matrix interference.[16] b. Place the vial in a heating block or autosampler agitator set to 60°C. c. Equilibrate the sample for 15 minutes to allow volatiles to partition into the headspace. d. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 60°C.

3. GC-O/MS Analysis: a. Instrumentation: A gas chromatograph coupled to both a mass spectrometer and an olfactometry sniffing port. b. Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C, for a 5-minute thermal desorption. c. GC Conditions:

- Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of flavor volatiles.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min. This gradient effectively separates compounds with different boiling points. d. Effluent Splitting: A 1:1 split ratio is established at the end of the column, directing the effluent to the MS detector and the sniffing port. e. MS Conditions:

- Ionization: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Source Temperature: 230°C. f. Olfactometry:

- A trained panelist sniffs the humidified effluent from the sniffing port throughout the entire GC run.

- The panelist records the retention time, duration, intensity, and a detailed description of every odor event perceived.

4. Data Analysis: a. An aromagram is constructed by plotting the odor events over time. b. The mass spectrum corresponding to the exact retention time of a significant odor event (e.g., "nutty, roasted") is identified. c. The spectrum is compared against a spectral library (e.g., NIST) for tentative identification. d. Final, conclusive identification is achieved by comparing the retention time and mass spectrum with that of an authentic chemical standard of this compound run under identical conditions.

Applications in the Food and Fragrance Industry

As a flavor and fragrance agent, this compound is used to impart or enhance specific sensory characteristics.[8]

-

Food Flavoring: It is added to a variety of products to create a roasted, nutty flavor. A patent from 1971 describes adding 100 ppm of this compound to shortening for dough, resulting in rolls with an "improved, desirable flavor."[11] Its applications extend to snack foods, baked goods, confectionery like chocolate fudge, and savory products where a roasted note is desired.[11]

-

Fragrance: While primarily a flavor compound, its nutty profile can be used in fragrance compositions to add warmth and complexity.

Conclusion

This compound is a potent and important flavor compound defined by its characteristic nutty, green, and earthy profile. Formed during the thermal processing of food via the Maillard reaction, it plays a crucial role in developing the signature aromas of many cooked products. Its proper analysis and characterization, best achieved through techniques like Gas Chromatography-Olfactometry, are essential for understanding food chemistry and for its effective application in the flavor industry. This guide provides a comprehensive technical overview to aid scientific professionals in their research and development endeavors involving this key pyrazine.

References

- 1. Showing Compound this compound (FDB021160) - FooDB [foodb.ca]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C8H12N2 | CID 85224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-propyl-3,5-dimethyl pyrazine, 32350-16-6 [thegoodscentscompany.com]

- 8. 2-methyl-3-propyl pyrazine, 15986-80-8 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 11. US3579353A - Food products containing alkyl-substituted pyrazines - Google Patents [patents.google.com]

- 12. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pfigueiredo.org [pfigueiredo.org]

- 14. researchgate.net [researchgate.net]

- 15. gentechscientific.com [gentechscientific.com]

- 16. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

The Sensory Blueprint of Nutty & Roasted Notes: An In-depth Technical Guide to the Sensory Analysis of 2-Methyl-3-propylpyrazine

Foreword: The Silent Architects of Flavor

In the vast and intricate world of food science, it is often the compounds present in minute quantities that orchestrate the most profound sensory experiences. Among these silent architects of flavor are the pyrazines, a class of heterocyclic aromatic compounds born from the Maillard reaction and Strecker degradation. They are the chemical storytellers of roasting, toasting, and browning, imparting the desirable nutty, cocoa, and roasted notes that define a wide array of cherished food products. This guide delves into the sensory analysis of a specific, yet significant, member of this family: 2-Methyl-3-propylpyrazine. While it may not be the most abundant pyrazine, its characteristic nutty and earthy profile plays a crucial role in the overall flavor symphony of foods like coffee and roasted nuts.

This document is crafted for researchers, flavor chemists, and product development professionals. It is not a rigid set of instructions but rather a technical exploration grounded in field-proven insights. We will dissect the causality behind experimental choices, champion self-validating protocols, and build a comprehensive understanding of how to perceive, measure, and interpret the sensory impact of this compound. Our journey will be one of scientific integrity, blending the art of human perception with the rigor of analytical chemistry.

Unveiling this compound: A Chemical and Sensory Snapshot

Before we can measure, we must understand. This compound is a volatile organic compound that contributes to the desirable roasted and nutty aromas of many foods.[1]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is paramount for its effective analysis. These properties influence its volatility, solubility, and interaction with both the food matrix and our sensory receptors.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (est.) | [1] |

| Odor | Nutty | [2] |

| Flavor | Earthy, green, nutty | [2] |

| Boiling Point | 189.00 to 190.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 156.00 °F TCC (68.89 °C) | [2] |

| Solubility | Soluble in alcohol; Water (est.): 3962 mg/L @ 25 °C | [1] |

Natural Occurrence

This compound is a product of thermal processing and has been identified as a key volatile in a variety of food products, most notably:

-

Roasted Peanuts: Contributes to the characteristic roasted peanut flavor.

-

Coffee: Plays a role in the complex nutty and roasted aroma profile of coffee beans.[1]

-

Beef: Found in cooked beef, contributing to its savory aroma.[1]

-

Roasted Sesame Seeds: Enhances the nutty and roasted notes of sesame products.[1]

The Cornerstone of Sensory Science: Quantitative Descriptive Analysis (QDA)

To truly understand the sensory impact of this compound, we must move beyond simple "like" or "dislike" metrics. Quantitative Descriptive Analysis (QDA) is a powerful methodology that provides a detailed and quantifiable sensory profile of a product. It relies on a panel of trained human assessors who act as calibrated analytical instruments.

The philosophy behind QDA is that the complexity of flavor can be deconstructed into its constituent sensory attributes, each of which can be rated for its intensity. This allows for the creation of a detailed "sensory fingerprint" of a product.

The QDA Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and self-validating workflow for conducting a QDA of a food product where this compound is a key contributor to the aroma profile (e.g., a model nutty-flavored beverage).

Objective: To quantitatively describe the sensory aroma profile of a model beverage containing this compound.

Materials:

-

A panel of 8-12 trained sensory assessors.

-

Test samples: Model beverage with a known concentration of this compound.

-

Control samples: Model beverage without this compound.

-

Reference standards for aroma attributes (see Section 3.1).

-

Odor-free sensory booths with controlled lighting and ventilation.

-

Snifter glasses with lids.

-

Data collection software or standardized paper ballots.

-

Palate cleansers (e.g., unsalted crackers, filtered water).

Protocol:

-

Panelist Training & Lexicon Development (4-6 sessions):

-

Familiarization: Introduce the panelists to the product category and the target compound. Present a range of nutty and roasted food products (e.g., different types of roasted nuts, coffee beans) to generate a preliminary list of descriptive terms.

-

Lexicon Refinement: Through discussion and exposure to reference standards, the panel, led by a panel leader, will refine the list of terms into a consensus lexicon. Each term must have a clear definition and be associated with a physical reference standard.

-

Intensity Scaling Practice: Train panelists to use a 15-point intensity scale, where 0 represents "none" and 15 represents "very high." Use the reference standards to anchor the scale for each attribute. For example, the "roasted peanut" aroma of a specific type of roasted peanut could be defined as a 12 on the scale.

-

-

Sample Evaluation (3-4 sessions):

-

Sample Preparation: Prepare the test and control samples under consistent conditions (e.g., temperature, volume). Code the samples with random three-digit numbers to blind the panelists.

-

Presentation: Present the samples to the panelists in a monadic (one at a time) and randomized order to avoid carry-over effects.

-

Individual Evaluation: Each panelist individually evaluates the aroma of each sample. They will rate the intensity of each attribute from the agreed-upon lexicon on the 15-point scale.

-

Palate Cleansing: Instruct panelists to cleanse their palates between samples.

-

-

Data Analysis:

-

Data Compilation: Collect the intensity ratings from all panelists for each sample.

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory profiles of the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

-

The Language of Aroma: Developing a Sensory Lexicon

A sensory lexicon is a standardized vocabulary used to describe the sensory attributes of a product.[3] It is the foundation of reliable and reproducible descriptive analysis. For pyrazines, the lexicon will primarily focus on nutty, roasted, and earthy aromas. The World Coffee Research Sensory Lexicon is an excellent resource and model for developing a robust lexicon.

A Sample Lexicon for Nutty and Roasted Aromas

The following is an example of a sensory lexicon that could be developed for the analysis of products containing this compound. Each attribute is defined and anchored with a readily available reference standard, which is crucial for panel calibration.

| Attribute | Definition | Reference Standard(s) | Intensity (1-15) |

| Nutty | A general nutty aroma, reminiscent of various nuts. | A mixture of raw almonds and walnuts. | 7 |

| Roasted Peanut | The characteristic aroma of roasted peanuts. | Freshly roasted, unsalted peanuts. | 12 |

| Hazelnut | The sweet, nutty aroma of hazelnuts. | Roasted hazelnuts. | 10 |

| Earthy | An aroma reminiscent of fresh soil or raw potatoes. | Freshly scrubbed potato skin. | 6 |

| Green | A slightly vegetative, green aroma. | Crushed green bell pepper. | 4 |

| Roasted Coffee | The aroma of freshly roasted coffee beans. | Medium roast Arabica coffee beans. | 13 |

| Cocoa | The aroma of unsweetened cocoa powder. | Natural, unsweetened cocoa powder. | 9 |

| Burnt | A sharp, acrid, burnt aroma. | Over-toasted bread crust. | 14 |

Bridging Perception and Chemistry: Instrumental Analysis

While sensory analysis tells us what we perceive, instrumental analysis helps us understand why. Gas Chromatography (GC) is the workhorse for separating volatile compounds, and when coupled with different detectors, it provides a wealth of information.

Gas Chromatography-Olfactometry (GC-O): The Human Detector

GC-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity and specificity of the human nose as a detector. As the volatile compounds elute from the GC column, they are split into two paths: one goes to a conventional detector (like a mass spectrometer), and the other is directed to a sniffing port where a trained analyst can assess the odor.

The Power of GC-O:

-

Identifies Odor-Active Compounds: Not all volatile compounds have an odor. GC-O allows us to pinpoint exactly which compounds in a complex mixture are contributing to the overall aroma.

-

Characterizes Odor Quality: The analyst can describe the character of the odor of each active compound as it elutes.

-

Estimates Odor Potency: Techniques like Aroma Extract Dilution Analysis (AEDA) can be used with GC-O to provide a semi-quantitative measure of the potency of an odorant. In AEDA, a sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is its flavor dilution (FD) factor.

A Protocol for GC-O Analysis of Pyrazines in a Food Matrix

Objective: To identify the odor-active compounds, including this compound, in a roasted nut product.

Materials:

-

GC system with a sniffing port (olfactometer).

-

Mass Spectrometer (MS) detector.

-

SPME fiber (e.g., DVB/CAR/PDMS) for extraction.

-

Roasted nut sample.

-

Internal standard (e.g., a deuterated pyrazine).

Protocol:

-

Sample Preparation (HS-SPME):

-

Grind the roasted nut sample to a fine powder.

-

Place a known amount of the ground sample into a headspace vial.

-

Add a known amount of the internal standard.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C for 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a set time (e.g., 20 minutes) to adsorb the volatiles.

-

-

GC-O-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port.

-

Separation: Use a suitable GC column (e.g., a wax-type column) to separate the volatile compounds. The oven temperature program should be optimized to achieve good separation of the pyrazines.

-

Detection: The column effluent is split between the MS detector and the sniffing port.

-

Olfactometry: A trained analyst sniffs the effluent from the sniffing port and records the retention time and a description of any odors detected.

-

Mass Spectrometry: The MS detector provides mass spectra of the eluting compounds, which are used for identification by comparison to a spectral library and authentic standards.

-

-

Data Analysis:

-

Aromagram Construction: Create an aromagram by plotting the odor events (retention time and descriptor) against the GC chromatogram.

-

Compound Identification: Correlate the retention times of the odor events with the peaks in the chromatogram to identify the odor-active compounds. Confirm the identity of this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

The Significance of Odor Threshold

The odor threshold of a compound is the minimum concentration that can be detected by the human sense of smell. It is a critical piece of data for understanding the sensory relevance of a flavor compound.

Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a calculated value that helps to estimate the contribution of a single compound to the overall aroma of a product. It is calculated as:

OAV = Concentration of the compound / Odor Threshold of the compound

An OAV greater than 1 suggests that the compound is likely to be an important contributor to the aroma.

Odor Threshold of this compound and Comparative Data

A definitive, published odor threshold for this compound in water was not identified during the literature review for this guide. This represents a critical data gap for a full quantitative sensory characterization. However, we can infer its potential potency by examining the odor thresholds of structurally similar alkylpyrazines.

| Pyrazine Compound | Odor Threshold in Water (ppb) | Odor Description | Source |

| This compound | Data Not Available | Nutty, earthy, green | [2] |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa | |

| 2-Ethyl-3-methylpyrazine | 0.4 | Potato, burnt nutty, roasted | |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut | |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty | |

| 2-Methoxy-3-methylpyrazine | 3 | Roasted peanuts, hazelnuts |

Note: The absence of a specific odor threshold for this compound highlights an area for future research. The determination of this value would be a significant contribution to the field of flavor chemistry.

Conclusion: A Holistic Approach to Flavor

The sensory analysis of this compound, like any flavor compound, is not a monolithic task. It requires a multi-faceted approach that integrates the precision of instrumental analysis with the irreplaceable perception of trained human subjects. By employing robust methodologies like Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, and by grounding our sensory language in a well-defined lexicon, we can move from subjective descriptions to quantitative, actionable data.

This guide has laid out a framework for such an approach. The causality behind panel training, the logic of the QDA workflow, and the synergy between sensory and instrumental data are all designed to create a self-validating system of analysis. While data gaps, such as the specific odor threshold of our target compound, may exist, the principles outlined here provide a clear path forward for its comprehensive sensory evaluation. As we continue to unravel the complexities of flavor, it is this holistic and scientifically rigorous approach that will enable us to not only understand the sensory world but also to innovate within it.

References

The Enigmatic Presence of 2-Methyl-3-propylpyrazine in the Plant Kingdom: A Technical Guide

For Immediate Release

Göttingen, Germany – January 6, 2026 – This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies pertaining to 2-Methyl-3-propylpyrazine, a significant flavor compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of its presence in the botanical world, moving beyond its well-documented formation in thermally processed foods to investigate its endogenous origins.

Introduction: Unveiling a Potent Aroma Compound

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family. These compounds are notable for their potent sensory properties, often contributing nutty, roasted, and earthy aromas to a variety of foods and beverages.[1] While extensively studied as a product of the Maillard reaction during cooking processes such as roasting and baking, its de novo biosynthesis and natural presence within plant tissues present a more nuanced and less explored area of phytochemistry.[2] This guide focuses specifically on the endogenous occurrence of this compound in plants, distinguishing it from its more common formation pathway through thermal processing.

Pyrazines, in general, are biosynthesized by a diverse range of organisms, including bacteria, insects, and plants, where they can serve various ecological functions.[3][4] In plants, they are recognized as key contributors to the characteristic aroma profiles of many species.[5]

Sensory Profile: this compound is characterized by a distinct nutty and earthy aroma and flavor profile. This makes it a significant contributor to the overall sensory perception of the foods and plants in which it is present.

Natural Occurrence in the Plant Kingdom

The documented natural occurrence of this compound in untreated plant material is limited, with most identifications being in trace amounts. This scarcity of data highlights the need for more sensitive analytical techniques and targeted research in this area.

Documented Plant Sources:

-

Perilla frutescens (Perilla or Korean Perilla): The most definitive reports of naturally occurring this compound are in Perilla frutescens.[6] However, its presence is not always reported in all analyses of perilla volatiles, which are often dominated by compounds like perilla ketone and perillaldehyde.[7][8][9] This suggests that the expression of this compound may be dependent on the specific chemotype, cultivar, or environmental growing conditions of the plant.

Reported in Processed Plant-Derived Products (Contextual Relevance):

While not indicative of natural occurrence in the raw plant, the presence of this compound in the following processed products suggests the availability of precursors in the raw materials:

-

Coffee (Coffea arabica and Coffea canephora): Various alkylpyrazines are hallmarks of the roasted coffee aroma, formed via the Maillard reaction. While some pyrazines have been detected in raw coffee beans, the presence of this compound is primarily associated with the roasting process.[10][11]

-

Potatoes (Solanum tuberosum): The volatile profile of raw potatoes is dominated by lipid oxidation products.[3] The nutty, roasted notes, including those from pyrazines like this compound, develop during cooking.

The following table summarizes the known occurrences, noting the distinction between natural presence and formation during processing.

| Plant Species | Common Name | Presence of this compound | Notes |

| Perilla frutescens | Perilla, Korean Perilla | Naturally Occurring (Trace) | Documented in the LOTUS natural products database.[6] |

| Coffea arabica, Coffea canephora | Coffee | Formed during roasting | Precursors are naturally present in raw beans.[10] |

| Solanum tuberosum | Potato | Formed during cooking | Precursors are naturally present in raw tubers.[3] |

Biosynthesis of Alkylpyrazines in Plants: A Proposed Pathway

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been fully elucidated. However, based on established mechanisms for other alkylpyrazines, a plausible pathway can be proposed. The biosynthesis of pyrazines in nature is known to originate from amino acids.

A proposed biomimetic synthesis route involves the dimerization of α-amino aldehydes derived from amino acids.[7] This provides a foundation for a potential in vivo pathway. The key steps are likely:

-

Amino Acid Precursors: The biosynthesis would start with common amino acids. For this compound, the propyl group would likely be derived from norvaline, and the methyl group from alanine.

-

Formation of α-Amino Aldehydes: These amino acids would be converted to their corresponding α-amino aldehydes through enzymatic activity.

-

Dimerization and Cyclization: Two molecules of these α-amino aldehydes (one derived from norvaline and one from alanine) would then condense to form a dihydropyrazine intermediate.

-

Oxidation: The final step would involve the oxidation of the dihydropyrazine to the stable aromatic this compound.

Caption: Proposed biosynthetic pathway for this compound in plants.

Analytical Methodologies for Detection and Quantification

The analysis of this compound in plant matrices is challenging due to its volatility and typically low concentrations. A combination of efficient extraction and sensitive detection methods is required.

Extraction Techniques

The choice of extraction method is critical for the accurate analysis of volatile compounds from a complex plant matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds. A fused silica fiber coated with a stationary phase is exposed to the headspace above the plant sample, where it adsorbs the volatile analytes. The fiber is then directly introduced into the injector of a gas chromatograph for thermal desorption and analysis. This method is advantageous for its simplicity, speed, and high sensitivity.

-

Liquid-Liquid Extraction (LLE): A conventional method where the plant material is homogenized in a solvent, and the target analytes are partitioned into an immiscible organic solvent. This method is robust but can be time-consuming and require large volumes of solvents.

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the pyrazines from a liquid extract of the plant material. The analytes are then eluted with a small volume of a suitable solvent. SPE offers good cleanup and concentration of the analytes.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the separation and identification of volatile compounds like pyrazines.[12] The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and provides a unique mass spectrum, which allows for their identification.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For certain applications, especially for less volatile pyrazines or in liquid samples, UPLC-MS/MS can be a valuable alternative or complementary technique, offering high sensitivity and selectivity.[13]

Experimental Protocol: HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in a plant matrix.

1. Sample Preparation:

- Fresh plant material (e.g., leaves, tubers) is harvested and immediately processed to prevent the loss of volatile compounds.

- A known weight of the plant material (e.g., 2-5 g) is finely ground or homogenized.

- The homogenized sample is placed in a headspace vial (e.g., 20 mL).

- An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.

2. HS-SPME Extraction:

- The vial is sealed with a septum cap and placed in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.

- An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

- The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

- GC Conditions:

- Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-INNOWax).

- Injector Temperature: 250°C.

- Oven Program: An initial temperature of 40°C held for 2 minutes, then ramped at a rate of 5-10°C/minute to a final temperature of 240°C, held for 5 minutes.

- Carrier Gas: Helium at a constant flow rate.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

4. Data Analysis:

- Identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

- Quantification is performed by creating a calibration curve using the internal standard method.

Caption: Workflow for the analysis of this compound in plants via HS-SPME-GC-MS.

Potential Biological Activities and Future Perspectives

While the primary interest in this compound has been its contribution to flavor, pyrazine derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The natural occurrence of this compound in plants like Perilla frutescens, which has a long history of use in traditional medicine, warrants further investigation into its potential pharmacological effects.

Future research should focus on:

-

Screening a wider range of plant species for the natural occurrence of this compound using highly sensitive analytical techniques.

-

Elucidating the specific enzymatic pathways involved in its biosynthesis in plants.

-

Investigating the potential ecological roles of this compound in plant defense or as a signaling molecule.

-

Exploring the potential biological and pharmacological activities of this naturally occurring pyrazine.

This technical guide provides a foundational understanding of the natural occurrence of this compound in plants. It is evident that this is an emerging area of research with significant potential for discoveries in phytochemistry, food science, and drug development.

References

- 1. digital.csic.es [digital.csic.es]

- 2. orgprints.org [orgprints.org]

- 3. mdpi.com [mdpi.com]

- 4. Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Potent odorants of raw Arabica coffee. Their changes during roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. colorkem.com [colorkem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]

- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Analysis of 2-Methyl-3-propylpyrazine in Roasted Nuts and Coffee: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-methyl-3-propylpyrazine, a significant aroma compound contributing to the desirable nutty and earthy notes in roasted nuts and coffee. We will delve into the complex chemical pathways of its formation, primarily through the Maillard reaction and Strecker degradation, detailing the precursor molecules and the influence of processing parameters. Furthermore, this guide presents a comprehensive, field-proven protocol for the extraction and quantification of this compound using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industries, as well as drug development professionals interested in flavor science and analytical chemistry.

Introduction: The Aromatic Signature of Roasting

The thermal processing of food, particularly roasting, initiates a cascade of chemical reactions that transform the sensory profile of the raw materials. Among the myriad of volatile compounds generated, pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the characteristic roasty, nutty, and toasty aromas of many cooked foods, including roasted nuts and coffee. This compound, with its distinct nutty and earthy flavor profile, is a key contributor to the desirable aroma of these products.[1] Understanding the mechanisms of its formation and possessing robust analytical methods for its quantification are crucial for controlling and optimizing flavor in food production.

The Chemistry of Formation: A Symphony of Reactions

The formation of this compound is not a singular event but rather the result of a complex interplay of chemical reactions, primarily the Maillard reaction and the subsequent Strecker degradation.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction, occurs between amino acids and reducing sugars at elevated temperatures.[2] This reaction is responsible for the color, aroma, and flavor development in many cooked foods. A critical secondary reaction within the Maillard pathway is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. This process leads to the formation of Strecker aldehydes, which are key aroma compounds, and α-aminoketones, the immediate precursors to pyrazines.

Precursors and Proposed Formation Pathway of this compound

While the general mechanism is understood, the specific precursors for this compound are believed to be an amino acid that can generate a propyl-containing Strecker aldehyde or α-aminoketone, and another amino acid that provides the methyl group.

Based on the principles of pyrazine formation, a plausible pathway for this compound is as follows:

-

Formation of α-aminoketones: An amino acid such as norvaline, upon reacting with a dicarbonyl compound (e.g., glyoxal), can undergo Strecker degradation to form 1-amino-2-pentanone. Similarly, alanine can react to form 1-amino-2-propanone.

-

Condensation and Cyclization: Two molecules of these α-aminoketones (one of each) condense to form a dihydropyrazine intermediate.

-

Oxidation: The unstable dihydropyrazine readily oxidizes to the stable aromatic pyrazine ring, yielding this compound.

The availability of specific amino acids and the types of dicarbonyls generated from sugar degradation during roasting directly influence the types and concentrations of pyrazines formed.[3][4]

Diagram of the Proposed Formation Pathway of this compound:

Caption: Proposed formation pathway of this compound.

Quantitative Analysis: A Validated HS-SPME-GC-MS Protocol

Accurate quantification of this compound is essential for quality control and research purposes. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive method for this analysis.[5][6][7]

Rationale for Method Selection

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from complex food matrices. It minimizes sample preparation time and reduces the risk of analyte loss or degradation.[1] GC-MS provides excellent separation and definitive identification of the target analyte. The use of a deuterated internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency and instrument response.[5]

Step-by-Step Experimental Protocol

Materials and Reagents:

-

Roasted nuts or coffee beans

-

This compound analytical standard

-

Deuterated internal standard (e.g., 2-Methylpyrazine-d6)

-

High-purity water

-

Sodium chloride

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Cryogenically grind the roasted nuts or coffee beans to a fine, uniform powder. This prevents frictional heat that could alter the volatile profile.

-

Accurately weigh 3-5 g of the homogenized powder into a 20 mL headspace vial.[5]

-

-

Internal Standard Spiking:

-

Prepare a stock solution of the deuterated internal standard in methanol.

-

Add a known amount of the internal standard solution to each vial to achieve a final concentration relevant to the expected analyte concentration.

-

-

Extraction (HS-SPME):

-

Add 5 mL of high-purity water and 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

Place the vial in a heating block or autosampler agitator.

-

Equilibration: Incubate the vial at 60-80°C for 15-20 minutes with agitation to facilitate the release of volatiles into the headspace.[7]

-

Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30-50 minutes at the same temperature with continued agitation. The triphasic nature of this fiber allows for the effective trapping of a wide range of analytes, including pyrazines.[6]

-

-

Analysis (GC-MS):

-

Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port, heated to 250-270°C, for thermal desorption of the analytes for 3-5 minutes in splitless mode.[5]

-

Gas Chromatography:

-

Column: Use a mid-polarity capillary column (e.g., DB-WAX or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness) for optimal separation of pyrazines.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 180°C at 4°C/min.

-

Ramp to 240°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification, and Selected Ion Monitoring (SIM) mode for accurate quantification.

-

SIM Ions for this compound (C₈H₁₂N₂): Quantifier ion: m/z 136 (M+). Qualifier ions: m/z 107, 94.

-

SIM Ions for 2-Methylpyrazine-d6 (Internal Standard): To be determined based on the specific deuterated standard used.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Diagram of the Analytical Workflow:

Caption: HS-SPME-GC-MS analytical workflow for this compound.

Occurrence and Sensory Impact

This compound has been identified in a variety of roasted food products, where it contributes to the characteristic aroma profile.

| Food Matrix | Typical Concentration Range | Sensory Contribution |

| Roasted Almonds | Detected, but specific quantitative data for this pyrazine is limited. Other pyrazines like 2,5-dimethylpyrazine are more abundant.[8] | Contributes to the overall nutty and roasted aroma. |

| Roasted Peanuts | Present among other propyl- and ethyl-substituted pyrazines.[3] | Enhances the characteristic roasted peanut flavor. |

| Roasted Hazelnuts | Identified as a volatile component. | Part of the complex nutty and roasted flavor profile. |

| Roasted Coffee | Detected in roasted coffee beans, with concentrations influenced by roasting conditions.[8] | Adds to the nutty and earthy notes in the coffee aroma. |

Sensory Threshold: While a specific odor threshold for this compound is not widely reported, alkylpyrazines, in general, have low odor thresholds, meaning they can be detected by the human nose at very low concentrations. The nutty and earthy notes of this compound are key to the perception of a rich, roasted flavor.

Conclusion

This compound is a vital component of the complex aroma of roasted nuts and coffee, contributing desirable nutty and earthy notes. Its formation is intricately linked to the Maillard reaction and Strecker degradation, with the availability of specific amino acid and sugar precursors being a determining factor. The presented HS-SPME-GC-MS method provides a reliable and sensitive approach for the quantification of this important flavor compound, enabling better process control and product development. Further research into the specific precursor pathways and the precise sensory impact of this compound will continue to advance our understanding of flavor chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Alkylpyrazines

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the microbial biosynthesis of alkylpyrazines. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental designs and the intricate enzymatic and non-enzymatic steps that govern the formation of these potent aroma compounds and pharmacologically relevant molecules.

Introduction: Beyond the Maillard Reaction

Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are renowned for their distinctive nutty, roasted, and toasted aromas, making them key flavor components in a vast array of thermally processed foods.[1] However, their origins are not limited to the high temperatures of the Maillard reaction. A significant and growing body of research has illuminated the fascinating world of microbial alkylpyrazine biosynthesis, which occurs under ambient physiological conditions.[2][3] Microorganisms, including bacteria, fungi, and yeast, employ sophisticated enzymatic pathways to generate a diverse spectrum of alkylpyrazines. Understanding these pathways is not only crucial for the food and fragrance industries but also opens new avenues for the biotechnological production of these valuable compounds and their derivatives for pharmaceutical applications.[2][4]

This guide will explore the core biosynthetic pathways identified in key microorganisms, detail the experimental methodologies used to elucidate these pathways, and provide actionable protocols for researchers in the field.

Core Biosynthetic Pathways of Alkylpyrazines in Microorganisms